2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide typically involves the reaction of an indole derivative with an acetylating agent and a chlorophenyl acetamide. One common synthetic route includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid (MsOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active pockets of Bcl-2 and Mcl-1 proteins through Van der Waals forces and hydrogen bonds . This binding inhibits the activity of these proteins, leading to the induction of apoptosis in cancer cells. The compound’s ability to interact with multiple receptors and pathways makes it a versatile tool in scientific research.
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide can be compared with other indole derivatives, such as:
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-chlorophenyl)acetamide: This compound also exhibits anticancer activity but differs in its specific binding affinities and biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone that plays a role in plant growth and development.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-12(23)20-15-7-4-8-17-13(15)9-10-22(17)11-18(24)21-16-6-3-2-5-14(16)19/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
BUCAFVBCORRXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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